Spacer Length Comparison: 4-Oxobutyl (C4) Versus 2-Oxoethyl (C2) Chain – Impact on Steric Accessibility and Conformational Flexibility
The target compound incorporates a four-carbon aliphatic spacer (4-oxobutyl) between the carbonate linkage and the terminal aldehyde, compared to the two-carbon spacer (2-oxoethyl) in the closest commercial analog, carbonic acid 9H-fluoren-9-ylmethyl 2-oxoethyl ester (CAS 1318642-02-2) . The additional two methylene units increase the through-bond distance between the Fmoc group and the reactive aldehyde by approximately 2.5 Å (based on standard C–C bond lengths), which is anticipated to reduce steric shielding of the aldehyde by the bulky fluorenyl ring system and enhance conformational flexibility for conjugation to sterically demanding substrates . This class-level inference is consistent with the general principle that longer spacers improve reaction yields in solid-phase bioconjugation when bulky protecting groups are present; however, direct comparative kinetic data for these specific compounds were not identified in the accessible literature and would need to be experimentally determined .
| Evidence Dimension | Aliphatic spacer chain length between carbonate linkage and terminal aldehyde |
|---|---|
| Target Compound Data | 4-carbon chain (4-oxobutyl); molecular formula C₁₉H₁₈O₄; molecular weight 310.3 g/mol |
| Comparator Or Baseline | Carbonic acid, 9H-fluoren-9-ylmethyl 2-oxoethyl ester: 2-carbon chain (2-oxoethyl); molecular formula C₁₇H₁₄O₄; molecular weight 282.29 g/mol |
| Quantified Difference | Δ chain length = +2 methylene units; Δ molecular weight = +27.7 g/mol; estimated Δ through-bond distance ≈ +2.5 Å |
| Conditions | Structural comparison based on IUPAC names, molecular formulas, and canonical SMILES from vendor product specifications |
Why This Matters
For procurement decisions involving sterically demanding peptide or linker conjugation workflows, the 4-oxobutyl spacer offers greater physical separation between the bulky Fmoc chromophore and the reactive aldehyde, which may translate into improved conjugation efficiency compared to the 2-oxoethyl analog; users should request or generate comparative conversion data under their specific reaction conditions.
